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molecular formula C14H9BrN2O3S B8781046 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-

Cat. No. B8781046
M. Wt: 365.20 g/mol
InChI Key: KVKPWPOZFHWOQR-UHFFFAOYSA-N
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Patent
US07612086B2

Procedure details

To a refluxing mixture of 7 (6.00 g, 16.4 mmol), CHCl3 (30 mL), EtOH (12 mL) and NH2OH.HCl (2.28 g, 32.9 mmol) was added dropwise a solution of pyridine (2.66 mL, 32.9 mmol) in CHCl3 (9 mL). When the addition was complete, a Soxhlet extractor containing MgSO4 was attached and the refluxing continued for 6 h. Selenium dioxide (2.73 g, 24.6 mmol) was then added portionwise over 1 h during reflux. Each time selenium dioxide was added an exothermic reaction occurred. When the addition was complete the reaction mixture was heated at reflux overnight. More SeO2 (1.00 g, 9.0 mmol) was added in one portion and the reflux continued for a further 1.5 h. The reaction mixture was cooled, sorbent (HM-N, Jones chromatography) added and the solvent evaporated. Purification by means of SGC using dichloromethane:hexane (1:1) (gradient elution) gave the product 8 (3.80 g, 64%) as a white solid; 1H NMR (400 MHz, CDCl3) δ 8.56 (d, J=2.2 Hz, 1H), 8.22 (m, 3H), 8.16 (d, J=2.1 Hz, 1H), 7.68 (tt, J=7.5, 1.2 Hz, 1H), 7.56 (t, 7.5 Hz, 2H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.73 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
SeO2
Quantity
1 g
Type
reactant
Reaction Step Six
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([Br:19])[CH:18]=[C:13]3[C:12]([CH:20]=O)=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NO.Cl.[N:25]1C=CC=CC=1.[O-]S([O-])(=O)=O.[Mg+2].[Se](=O)=O>C(Cl)(Cl)Cl.CCO>[C:1]1([S:7]([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([Br:19])[CH:18]=[C:13]3[C:12]([C:20]#[N:25])=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)Br)C=O
Name
Quantity
2.28 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.66 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
2.73 g
Type
reactant
Smiles
[Se](=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Six
Name
SeO2
Quantity
1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
during reflux
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
the reflux continued for a further 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
sorbent (HM-N, Jones chromatography) added
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
Purification by means of SGC

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)Br)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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